

Spectroscopic Characterization of Furo[3,2-b]pyridine-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *Furo[3,2-b]pyridine-2-carbaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-b]pyridine and its derivatives represent a class of privileged heterocyclic scaffolds with significant applications in medicinal chemistry and materials science.^[1] Their rigid, planar structure and unique electronic properties make them attractive pharmacophores in the design of targeted therapeutics, including kinase inhibitors.^[1] This technical guide provides a comprehensive overview of the spectroscopic characterization of **Furo[3,2-b]pyridine-2-carbaldehyde**. Due to the limited availability of direct experimental data for this specific isomer, this document leverages spectroscopic data from the parent Furo[3,2-b]pyridine scaffold and related isomers to provide a robust predictive analysis. Detailed methodologies for spectroscopic analysis are also presented to facilitate the structural elucidation and purity assessment of this compound and its analogues.

Introduction: The Furo[3,2-b]pyridine Scaffold

The Furo[3,2-b]pyridine core is an aromatic heterocyclic system consisting of a furan ring fused to a pyridine ring. This fusion imparts a unique set of physicochemical properties that are advantageous in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the furan ring contributes to the overall aromaticity and planarity of the molecule. These features allow for specific interactions with biological targets, leading to the development of potent and selective modulators of various signaling pathways.^[1]

The introduction of a carbaldehyde group at the 2-position of the Furo[3,2-b]pyridine scaffold is anticipated to significantly influence its electronic properties and reactivity, providing a key handle for further synthetic modifications. Understanding the spectroscopic signature of **Furo[3,2-b]pyridine-2-carbaldehyde** is therefore crucial for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are indispensable for a complete structural assignment of **Furo[3,2-b]pyridine-2-carbaldehyde**.

^1H NMR Spectroscopy: A Predictive Analysis

While specific experimental ^1H NMR data for **Furo[3,2-b]pyridine-2-carbaldehyde** is not readily available, a predictive analysis can be made based on the known data for the parent Furo[3,2-b]pyridine and the expected electronic effects of the aldehyde substituent.^[2]

Table 1: Predicted ^1H NMR Spectroscopic Data for **Furo[3,2-b]pyridine-2-carbaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale for Prediction
H-3	8.0 - 8.3	s	The aldehyde group at C-2 will strongly deshield the adjacent H-3 proton. The multiplicity is expected to be a singlet due to the absence of adjacent protons.
H-5	8.6 - 8.8	d	The H-5 proton is adjacent to the pyridine nitrogen and is expected to be the most deshielded proton on the pyridine ring.
H-6	7.8 - 8.0	dd	The H-6 proton will be influenced by both H-5 and H-7, resulting in a doublet of doublets.
H-7	7.9 - 8.1	d	The H-7 proton will couple with H-6, giving rise to a doublet.
-CHO	9.9 - 10.2	s	The aldehyde proton is highly deshielded and typically appears as a singlet in this region.

Causality behind Experimental Choices for ^1H NMR Analysis: The choice of a high-field NMR spectrometer (≥ 400 MHz) is crucial to resolve the complex splitting patterns expected in the aromatic region. Deuterated chloroform (CDCl_3) is a common solvent, but deuterated dimethyl

sulfoxide (DMSO- d_6) may be preferred if solubility is an issue. The addition of a small amount of tetramethylsilane (TMS) as an internal standard is essential for accurate chemical shift referencing.

^{13}C NMR Spectroscopy: A Predictive Analysis

The ^{13}C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for **Furo[3,2-b]pyridine-2-carbaldehyde** are based on data for the parent scaffold and known substituent effects.^{[2][3]}

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Furo[3,2-b]pyridine-2-carbaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-2	150 - 155	The carbon atom bearing the aldehyde group will be significantly deshielded.
C-3	115 - 120	The C-3 carbon is adjacent to the electron-withdrawing aldehyde group.
C-3a	148 - 152	Bridgehead carbon atom.
C-5	150 - 155	The carbon adjacent to the pyridine nitrogen is expected to be highly deshielded.
C-6	120 - 125	Aromatic carbon in the pyridine ring.
C-7	132 - 137	Aromatic carbon in the pyridine ring.
C-7a	158 - 162	Bridgehead carbon atom adjacent to the furan oxygen.
-CHO	185 - 190	The carbonyl carbon of the aldehyde group is highly deshielded.

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **Furo[3,2-b]pyridine-2-carbaldehyde** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Furo[3,2-b]pyridine-2-carbaldehyde** is expected to show characteristic absorption bands for the aldehyde group and the aromatic rings.

Table 3: Predicted IR Spectroscopic Data for **Furo[3,2-b]pyridine-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Vibration	Intensity
3100 - 3000	Aromatic C-H stretch	Medium
2850 - 2750	Aldehyde C-H stretch (Fermi doublet)	Weak
1700 - 1680	C=O stretch (aldehyde)	Strong
1600 - 1450	C=C and C=N stretching (aromatic rings)	Medium to Strong
1250 - 1000	C-O-C stretch (furan ring)	Strong

Causality behind Experimental Choices for IR Analysis: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. A standard FT-IR spectrometer with a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹ is sufficient for routine analysis.

Experimental Protocol for FT-IR Analysis

- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a standard FT-IR spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for **Furo[3,2-b]pyridine-2-carbaldehyde**

Technique	Predicted m/z	Interpretation
Electrospray Ionization (ESI-MS)	$[M+H]^+ = 148.04$	Molecular ion peak (protonated)
High-Resolution Mass Spectrometry (HRMS)	$C_8H_5NO_2 + H^+ = 148.0393$	Confirms the elemental composition

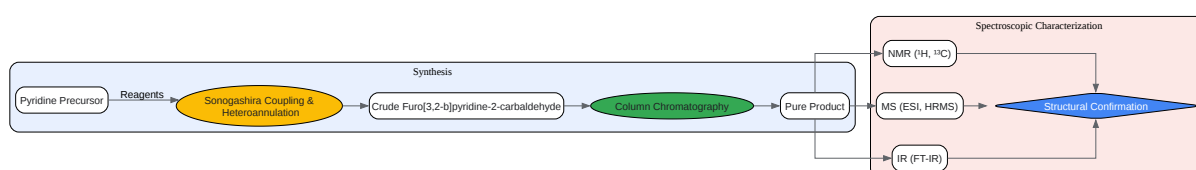
Fragmentation Pattern: The fragmentation of **Furo[3,2-b]pyridine-2-carbaldehyde** in the mass spectrometer is likely to involve the loss of the aldehyde group (CHO, 29 Da) and subsequent fragmentation of the heterocyclic core, potentially involving the loss of CO and HCN.[\[2\]](#)

Experimental Protocol for Mass Spectrometry Analysis

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition Parameters (Positive Ion Mode):
 - Ion Source: ESI
 - Capillary Voltage: 3-4 kV
 - Cone Voltage: 20-40 V
 - Analyzer Mode: Full scan from m/z 50 to 500.
- Data Analysis: Determine the m/z of the molecular ion ($[M+H]^+$). For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

Synthesis and Characterization Workflow

The synthesis of Furo[3,2-b]pyridine derivatives often involves the construction of the furan ring onto a pre-existing pyridine core.^[1] Common synthetic strategies include Sonogashira cross-coupling followed by heteroannulation.^[1]



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Caption: Synthetic and spectroscopic characterization workflow.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **Furo[3,2-b]pyridine-2-carbaldehyde**, a compound of significant interest in medicinal chemistry. By leveraging data from the parent scaffold and related isomers, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics. The provided experimental protocols offer a self-validating system for the synthesis and characterization of this and related Furo[3,2-b]pyridine derivatives. This guide serves as a valuable resource for researchers and scientists in the field, enabling the unambiguous identification and further development of this important class of molecules.

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